(NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide
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Overview
Description
(NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzenesulfonamide with 2-chloro-1-ethoxyethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can help in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as an antimicrobial or anticancer agent. Its unique structure may allow it to target specific biological pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzenesulfonamide
- 2-Chloro-1-ethoxyethyl chloride
- Benzenesulfonamide derivatives
Uniqueness
(NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, as well as the lambda4-sulfanylidene group
Properties
IUPAC Name |
(NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-λ4-sulfanylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO3S2/c1-2-22-16(12-18)23(15-11-7-6-10-14(15)17)19-24(20,21)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMKSUBVPSCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCl)S(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CCl)/S(=N\S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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